molecular formula C10H20F6N2O4S2 B060896 Tetraethylammonium bistrifluoromethanesulfonimidate CAS No. 161401-26-9

Tetraethylammonium bistrifluoromethanesulfonimidate

Cat. No. B060896
CAS RN: 161401-26-9
M. Wt: 410.4 g/mol
InChI Key: PBVQLVFWBBDZNU-UHFFFAOYSA-N
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Description

Tetraethylammonium bistrifluoromethanesulfonimidate (TEA-TFSI) is a quaternary ammonium salt commonly used in organic synthesis and in a variety of scientific research applications. It is a colorless, water-soluble compound with a melting point of 270-272 °C and a decomposition temperature of 280 °C. TEA-TFSI has a wide range of applications in organic chemistry and biochemistry, and its use is becoming increasingly popular in laboratory experiments.

Scientific Research Applications

  • Ionic Liquid-Based Rare Earth Ions Separation : Used in the optimization of an ionic liquid-based process for separating rare earth elements, demonstrating its potential in resource recovery and recycling (Sun, Do-Thanh, Luo, & Dai, 2014).

  • Catalysis in Organic Synthesis : Facilitates the catalytic conjugate allylation of α,β-unsaturated carbonyl compounds, showing its utility in organic synthesis (Kuhnert, Peverley, & Robertson, 1998).

  • Ionic Conductivity in Electrolytes : Investigates the phase behavior and ionic conductivity of salt mixtures with LiTFSI, indicating its role in improving electrolyte performance for energy storage and conversion applications (Henderson et al., 2012).

  • Hydrogen Production via Water Electrolysis : Explored as an electrolyte in water electrolysis for hydrogen production, demonstrating high efficiency and current densities, which is crucial for sustainable energy technologies (Fiegenbaum et al., 2013).

  • Liquid Crystalline Properties of Ionic Salts : Studies on long-chain 1-alkyl-3-methylimidazolium salts containing bis(trifluoromethanesulfonyl)imide anion, which contribute to understanding the properties of liquid crystalline materials (Bradley et al., 2002).

  • Electrochemical CO₂ Reduction : Shows potential in modulating the electrochemical reduction of carbon dioxide, an important aspect of carbon capture and utilization strategies (Sun, Ramesha, Kamat, & Brennecke, 2014).

  • Polarographic Reductions in Electroanalytical Chemistry : Investigates the effects of tetraethylammonium trifluoromethanesulfonate on the polarographic reduction of alkali metal ions, contributing to the development of analytical techniques (Fujinaga & Sakamoto, 1976).

  • Acylation Catalyst in Organic Chemistry : Used in catalyzing acetylation reactions, offering efficient and versatile methodologies for synthesizing organic compounds (Chakraborti & Shivani, 2006).

  • Characterization of Novel Ionic Materials : Aids in the structural characterization of novel ionic materials incorporating the bis(trifluoromethanesulfonyl)amide anion, contributing to the development of advanced materials (Forsyth et al., 2002).

  • Electrochemical Properties for Capacitor Applications : Explored for its electrochemical properties in novel ionic liquids for electric double layer capacitor applications, showing promise for energy storage devices (Sato, Masuda, & Takagi, 2004).

Mechanism of Action

Target of Action

Tetraethylammonium bistrifluoromethanesulfonimidate, also known as Bistrifluoromethanesulfonimide tetraethylammonium salt, is a quaternary ammonium salt . The primary targets of this compound are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation . The downstream effects of these changes can include altered cellular activity and physiological responses.

Pharmacokinetics

As a quaternary ammonium salt, it is expected to have good solubility in water and organic solvents

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and alter its effects.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQLVFWBBDZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585000
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161401-26-9
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium bistrifluoromethanesulfonimidate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium bistrifluoromethanesulfonimidate

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